2-Methyl-5-(2-nitroethenyl)furan
Description
Contextualization of Furan-Containing Organic Compounds in Contemporary Synthetic Research
Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in organic chemistry. ijabbr.comijsrst.comutripoli.edu.ly Its derivatives are widespread in nature and form the core of numerous pharmaceuticals, agrochemicals, and materials. ijsrst.comresearchgate.net The furan ring's unique electronic properties, characterized by its electron-rich nature, make it a versatile building block in organic synthesis. ijabbr.com It can participate in a variety of transformations, including electrophilic aromatic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. numberanalytics.com
In medicinal chemistry, the furan scaffold is a common feature in drugs exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyresearchgate.netnih.gov The ability of the furan ring to act as a bioisostere for other aromatic systems, such as benzene, while often improving pharmacokinetic properties, further cements its importance in drug design. researchgate.net The continuous exploration of furan chemistry is driven by the quest for new therapeutic agents and functional materials, with researchers constantly developing novel methods for the synthesis and functionalization of this important heterocycle. ijsrst.comnumberanalytics.com
Significance of Nitroalkene Moieties in Synthetic Organic Transformations
The nitroalkene functional group, characterized by a nitro group attached to a carbon-carbon double bond, is a powerhouse in synthetic organic chemistry. This moiety is a potent electron-withdrawing group, which strongly activates the double bond towards nucleophilic attack. This property makes nitroalkenes excellent Michael acceptors, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity is fundamental to the construction of complex organic molecules.
Furthermore, the nitro group itself is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, ketones, or oximes, through well-established chemical reductions and other transformations. wikipedia.org The strategic placement of a nitroalkene within a molecule, therefore, opens up a plethora of synthetic possibilities. In the context of drug discovery, nitroalkenes are present in a number of biologically active compounds and are often explored as pharmacophores due to their ability to interact with biological targets. researchgate.net
Overview of Academic Research Trajectories for 2-Methyl-5-(2-nitroethenyl)furan (B3051069)
While specific, in-depth research on This compound is not extensively documented in publicly available literature, its chemical structure suggests several clear and promising avenues for academic investigation. The primary synthetic route to this compound is the Henry reaction, a classic carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org
The Henry reaction , also known as the nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org In the case of This compound , the synthesis would proceed via the reaction of 2-methyl-5-formylfuran with nitroethane , followed by dehydration of the resulting nitroalcohol intermediate. This reaction is a well-established and versatile method for the preparation of nitroalkenes. wikipedia.orgorganic-chemistry.orgresearchgate.net
The research trajectories for This compound can be broadly categorized into two main areas: its use as a synthetic intermediate and the exploration of its potential biological activity.
As a Synthetic Intermediate: The activated double bond in This compound makes it an ideal substrate for a variety of addition reactions. For instance, it can serve as a key building block in the synthesis of more complex heterocyclic systems through cycloaddition reactions or as a precursor to various substituted furans via Michael additions. The subsequent transformation of the nitro group would further enhance its synthetic utility.
In Biological and Medicinal Chemistry: Given the known biological activities of many furan and nitrofuran derivatives, This compound is a prime candidate for biological screening. researchgate.netmdpi.comnih.gov Research in this area would likely focus on evaluating its antimicrobial (antibacterial and antifungal) and antiproliferative (anticancer) properties. researchgate.netresearchgate.net The combination of the furan ring and the nitroalkene moiety in a single molecule could lead to synergistic effects and novel mechanisms of action.
Below is a table summarizing the key properties and potential research areas for the compounds discussed:
| Compound Name | Structure | Key Features | Potential Research Applications |
| This compound | C₇H₇NO₃ | Furan ring, Nitroalkene group | Synthetic intermediate, Antimicrobial agent, Anticancer agent |
| 2-Methyl-5-formylfuran | C₆H₆O₂ | Furan ring, Aldehyde group | Precursor in Henry reaction, Synthesis of furan derivatives |
| Nitroethane | C₂H₅NO₂ | Nitroalkane | Reagent in Henry reaction |
Properties
IUPAC Name |
2-methyl-5-[(E)-2-nitroethenyl]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGJJOVWZWUBQX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 2 Methyl 5 2 Nitroethenyl Furan and Its Congeners
Condensation Reaction Strategies
Condensation reactions are fundamental to the construction of the 2-nitroethenylfuran framework, providing a direct route to form the crucial C=C bond. These reactions typically involve the coupling of a furan (B31954) aldehyde with a nitroalkane.
Knoevenagel Condensation Approaches for Nitroethenyl Furan Systems
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated compounds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgyoutube.com In the context of synthesizing 2-Methyl-5-(2-nitroethenyl)furan (B3051069), this involves the condensation of 2-methyl-5-formylfuran with nitromethane (B149229).
The reaction proceeds via a nucleophilic addition of the deprotonated nitromethane (a nitronate ion) to the carbonyl group of the furan aldehyde, followed by a dehydration step to yield the final conjugated nitroalkene. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
A variety of catalytic systems have been developed to facilitate the Knoevenagel condensation. While traditional methods often employ basic amines like piperidine (B6355638) or pyridine, recent advancements have focused on more efficient and environmentally benign catalysts. wikipedia.orgsciensage.info For furan-based systems, heterogeneous catalysts are gaining attention due to their operational simplicity and ease of separation. mdpi.com
For instance, biogenic carbonates, such as those derived from calcium and barium, have been shown to act as effective basic heterogeneous catalysts in solvent-free Knoevenagel reactions of furan derivatives. mdpi.com These catalysts can promote the reaction at elevated temperatures, leading to good yields and excellent (E)-selectivity. mdpi.com Microwave-assisted synthesis has also emerged as a rapid and efficient method for promoting the condensation of aldehydes with nitromethane. jlu.edu.cn
Table 1: Catalytic Systems for Knoevenagel-type Condensations
| Catalyst/Promoter | Substrates | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | 2-Methoxybenzaldehyde, Thiobarbituric acid | Ethanol | - | wikipedia.org |
| Biogenic Carbonates | 5-HMF derivatives, Active methylene compounds | Solvent-free, 100 °C | 71-87 | mdpi.com |
| Microwave | Aromatic aldehydes, Nitromethane | - | General | jlu.edu.cn |
Henry Reaction (Nitroaldol Condensation) in Furan Derivative Synthesis
The Henry reaction, or nitroaldol reaction, is another pivotal carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgredalyc.org This reaction leads to the formation of a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, the Henry reaction would involve reacting 2-methyl-5-formylfuran with nitromethane to first produce 1-(2-methyl-5-furyl)-2-nitroethanol. Subsequent dehydration of this intermediate, often achievable under the reaction conditions or with a separate dehydration step, yields the target compound. organic-chemistry.orgresearchgate.net
Various catalytic systems, including transition metal complexes and chiral organocatalysts, have been employed to control the stereoselectivity of the Henry reaction. psu.eduresearchgate.net The reaction is reversible, and the use of a mild base is often preferred to avoid side reactions. wikipedia.org
Table 2: Conditions for Henry Reaction and Subsequent Dehydration
| Aldehyde | Nitroalkane | Catalyst/Promoter | Product | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Nitromethane | Transition Metal Complexes | β-nitroalcohols | researchgate.net |
| Aldehyde | Nitroalkane | Base | β-nitro alcohol -> Nitroalkene | wikipedia.orgorganic-chemistry.org |
| Aldehyde 76 | Nitromethane | - | (2)-nummularine F intermediate | psu.edu |
Nitration Procedures for Furan Scaffolds
An alternative synthetic strategy involves the introduction of the nitro group onto a pre-existing furan scaffold. This can be achieved through electrophilic nitration of the furan ring or by nitration of an unsaturated side chain.
Electrophilic Nitration of Furan Rings
Furan rings can undergo electrophilic aromatic substitution, including nitration. masterorganicchemistry.com The reaction typically involves treating the furan derivative with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com However, furan and its simple derivatives are sensitive to strong acids and can undergo polymerization or ring-opening reactions. youtube.com Therefore, milder nitrating conditions are often necessary for these substrates.
The synthesis of 2-nitro-5-(2-phenylethenyl)furan, a related compound, can involve nitration as a key step to introduce the nitro group at the 2-position of the furan ring. ontosight.ai Careful control of reaction conditions is essential to achieve selective nitration without degrading the furan nucleus.
Preparation of Conjugated Nitroalkenes via Nitration of Unsaturated Substrates
The preparation of conjugated nitroalkenes can also be achieved through the direct nitration of an unsaturated substrate. researchgate.net However, this method is less common for the synthesis of 2-nitroethenylfurans compared to condensation strategies. More established methods for creating the nitroalkene functionality involve the elimination of small molecules from saturated nitro compounds. researchgate.net For example, the dehydration of β-nitro alcohols, as discussed in the context of the Henry reaction, is a widely used and effective method. researchgate.net
Annulation and Cyclization Approaches
Annulation and cyclization reactions represent a cornerstone in heterocyclic synthesis, providing direct pathways to the furan ring system. These methods involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a controlled manner, often starting from acyclic precursors.
[3+2] Cycloaddition Reactions for Furan Ring Construction
Formal [3+2] cycloaddition or annulation reactions are a powerful strategy for constructing five-membered rings, including the furan nucleus. In this approach, a three-atom component reacts with a two-atom component to form the ring. Nitroalkenes have emerged as versatile two-carbon synthons in these transformations for the synthesis of various heterocycles. nih.gov
While direct [3+2] cycloaddition leading specifically to this compound is not extensively documented, the principles are well-established in the synthesis of related fused and substituted furan systems. A notable example is the Lewis acid-catalyzed formal [3+2] annulation between a 1,3-dicarbonyl equivalent and a β-nitroalkene. nih.gov For instance, the reaction of 4-hydroxycoumarins with various β-nitrostyrenes in the presence of Ytterbium(III) triflate (Yb(OTf)₃) catalyst affords furo[3,2-c]chromen-4-ones. rsc.orgresearchgate.net This transformation proceeds through a cascade sequence involving a Michael addition, a nucleophilic addition, and an elimination step, which collectively construct the new furan ring. rsc.orgresearchgate.net
The general applicability of this method suggests that by selecting appropriate 1,3-dicarbonyl precursors and nitroalkenes, the furan core of congeners can be effectively assembled. The reaction tolerates a range of substituents on the nitroalkene, including both electron-donating and electron-withdrawing groups. nih.gov
Table 1: Yb(OTf)₃-Catalyzed [3+2] Annulation of 4-Hydroxycoumarin with β-Nitroalkenes This table illustrates the substrate scope for a formal [3+2] annulation reaction that constructs a furan ring, a principle applicable to the synthesis of complex furans.
| Nitroalkene (Substituent) | Solvent | Time (h) | Yield (%) | Citation |
| Phenyl | Dichloroethane (DCE) | 24 | 62 | nih.gov |
| 4-Methoxyphenyl | Dichloroethane (DCE) | 24 | 67 | nih.gov |
| 4-Chlorophenyl | Dichloroethane (DCE) | 24 | 55 | nih.gov |
| 4-Bromophenyl | Dichloroethane (DCE) | 24 | 45 | nih.gov |
| 2-Chlorophenyl | Dichloroethane (DCE) | 24 | 58 | nih.gov |
Cascade and Domino Reactions Incorporating Nitroalkenes
Cascade and domino reactions offer significant advantages in organic synthesis by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov20.210.105 This approach enhances efficiency, reduces waste, and allows for the rapid assembly of complex molecular architectures. Nitroalkenes are particularly effective substrates in such sequences due to the activating and versatile nature of the nitro group. rsc.org
A prime example involves the cascade reaction of β-ketosulfones with nitroallylic acetates. This sequence, which proceeds through a cascade SN2' reaction and an intramolecular Michael addition followed by aromatization, yields tetrasubstituted sulfonyl furans. acs.org This demonstrates how a nitro-functionalized starting material can be used to direct the formation of a highly substituted furan ring in one pot.
Similarly, the previously mentioned Yb(OTf)₃-catalyzed synthesis of furo[3,2-c]chromen-4-ones is described as a cascade Michael addition/nucleophilic addition/elimination process. rsc.orgresearchgate.net This highlights that the distinction between reaction types can be fluid, with many annulations proceeding via a cascade mechanism. The initial Michael addition of the enolate from the 1,3-dicarbonyl compound to the nitroalkene is a key step that initiates the cyclization and furan ring formation.
Table 2: Cascade Synthesis of Tetrasubstituted Sulfonyl Furans This table showcases the synthesis of furans via a cascade reaction involving nitroallylic acetates and β-ketosulfones, demonstrating the utility of nitroalkenes in domino sequences.
| β-Ketosulfone (R¹) | Nitroallylic Acetate (R²) | Base | Solvent | Yield (%) | Citation |
| Phenyl | Phenyl | K₂CO₃ | Acetonitrile | 88 | acs.org |
| 4-Methylphenyl | Phenyl | K₂CO₃ | Acetonitrile | 84 | acs.org |
| 4-Methoxyphenyl | Phenyl | K₂CO₃ | Acetonitrile | 86 | acs.org |
| Phenyl | 4-Chlorophenyl | K₂CO₃ | Acetonitrile | 85 | acs.org |
| Phenyl | 2-Thienyl | K₂CO₃ | Acetonitrile | 75 | acs.org |
Synthetic Routes Involving Functional Group Interconversions
The synthesis of this compound can also be achieved through functional group interconversions (FGIs), starting from more readily available furan derivatives. This is often the most direct and widely used method for preparing this specific compound.
The most common and straightforward approach is the Henry reaction (or nitroaldol reaction) between 5-methyl-2-furaldehyde and nitromethane. This reaction involves a base-catalyzed condensation to form a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the target α,β-unsaturated nitro compound, this compound. The dehydration step can be facilitated by acidic conditions or by using reagents like acetic anhydride.
This FGI strategy leverages the reactivity of the aldehyde group on the furan ring. The starting material, 5-methyl-2-furaldehyde, is itself an important biomass-derived platform chemical. mdpi.com Other functional group interconversions on the furan core are also well-established. For example, the nitration of furan derivatives can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to install a nitro group directly onto the ring. pharmaguideline.comnumberanalytics.com While this would lead to 2-methyl-5-nitrofuran, a subsequent elaboration of a side chain would be necessary to form the nitroethenyl group. Similarly, reactions involving the conversion of a hydroxymethyl group on the furan ring to other functionalities are common, providing multiple synthetic avenues to various congeners. researchgate.net
Mechanistic Investigations and Reactivity Profiles of 2 Methyl 5 2 Nitroethenyl Furan
Electronic Characteristics and Electrophilic Activation of the Nitroethenyl Moiety
The reactivity of 2-Methyl-5-(2-nitroethenyl)furan (B3051069) is largely dictated by the electronic interplay between the furan (B31954) ring and the nitroethenyl substituent. The furan ring, being an electron-rich aromatic system, acts as an electron-donating group. In contrast, the nitroethenyl group is a potent electron-withdrawing system.
Role of the Nitro Group in Enhancing Electrophilicity
The nitro group (-NO₂) plays a crucial role in activating the ethenyl (vinyl) group towards nucleophilic attack. Its strong electron-withdrawing nature, through both inductive and resonance effects, polarizes the carbon-carbon double bond of the ethenyl moiety. This polarization renders the β-carbon atom (the carbon atom further from the furan ring) highly electrophilic and susceptible to attack by a wide range of nucleophiles. The resonance structures illustrate the delocalization of electron density towards the nitro group, creating a partial positive charge on the β-carbon. This electronic feature is fundamental to the diverse reactivity of the molecule, particularly in Michael additions.
Cycloaddition Reaction Pathways
This compound can participate in various cycloaddition reactions, acting as a reactive component.
Diels-Alder Reactions with this compound as a Dienophile
In the context of the Diels-Alder reaction, a [4+2] cycloaddition, the electron-poor nature of the double bond in the nitroethenyl group makes this compound an excellent dienophile. It can react with various electron-rich dienes. The stereoselectivity of these reactions, often leading to the formation of endo or exo products, is influenced by factors such as the nature of the diene, reaction temperature, and the presence of catalysts. rsc.org Generally, furan derivatives with electron-withdrawing substituents favor the formation of the endo adduct. rsc.org
| Diene | Dienophile | Expected Major Product Stereochemistry | Reaction Conditions |
| 2,3-Dimethyl-1,3-butadiene | This compound | Endo adduct | Thermal or Lewis acid catalysis |
| Cyclopentadiene | This compound | Endo adduct | Low temperature |
| Anthracene | This compound | Exo adduct (often favored with rigid dienes) | High temperature |
Intramolecular and Intermolecular [3+2] Cycloadditions
The activated double bond of this compound can also participate in [3+2] cycloaddition reactions. These reactions involve a three-atom component (like a nitrile oxide, azide, or nitrone) and the two atoms of the double bond. Such reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. Both intermolecular and, where sterically feasible, intramolecular versions of this reaction can be envisioned, providing access to complex polycyclic systems.
Nucleophilic Addition Reactions
The high electrophilicity of the β-carbon of the nitroethenyl group makes it a prime candidate for nucleophilic addition reactions.
Michael Addition of Various Nucleophiles to the Nitroethenyl System
The Michael addition, or conjugate addition, is a key reaction of this compound. researchgate.net A wide variety of soft nucleophiles can add to the β-position of the nitroalkene. This reaction is highly versatile and can be catalyzed by bases, acids, or organocatalysts to achieve high yields and stereoselectivity. researchgate.netmdpi.com The initial adduct is a nitronate, which can then be protonated or undergo further reactions.
| Nucleophile | Product Type | Catalyst/Conditions | Significance |
| Thiols (e.g., thiophenol) | Thioether adduct | Base (e.g., triethylamine) | Formation of C-S bonds, important in medicinal chemistry. srce.hr |
| Amines (e.g., aniline) | Amino adduct | Often proceeds without catalyst | Synthesis of β-amino nitro compounds. |
| Malonates (e.g., diethyl malonate) | Dialkyl 2-(1-(5-methylfuran-2-yl)-2-nitroethyl)malonate | Base (e.g., sodium ethoxide) | Carbon-carbon bond formation, building complex carbon skeletons. mdpi.com |
| Enolates (e.g., from cyclohexanone) | 2-(1-(5-methylfuran-2-yl)-2-nitroethyl)cyclohexan-1-one | Base (e.g., LDA) | Asymmetric synthesis of functionalized cyclic systems. |
| Organocuprates (e.g., lithium dimethylcuprate) | Alkylated nitroalkane | Low temperature | Introduction of alkyl groups with high stereocontrol. |
The thia-Michael addition, in particular, is a robust method for the formation of carbon-sulfur bonds. srce.hr The use of various catalysts can influence the reaction's efficiency and selectivity. srce.hr Similarly, organocatalyzed Michael additions have emerged as a powerful strategy for the enantioselective synthesis of complex molecules. researchgate.netmdpi.com
Reactivity Towards Carbon-Centered and Heteroatom Nucleophiles
The prominent nitroethenyl substituent renders the vinylic β-carbon of this compound highly electrophilic. This makes the compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of soft nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The general mechanism involves the attack of a nucleophile on the β-carbon of the nitroalkene moiety, leading to the formation of a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final addition product.
Reactions with Carbon-Centered Nucleophiles: Carbon-based nucleophiles, such as enolates, organometallic reagents, and carbanions from active methylene (B1212753) compounds, are expected to react efficiently. For instance, the addition of malonates or cyanoacetates would lead to the formation of functionalized glutarimide (B196013) precursors. researchgate.net While specific studies on this compound are not prevalent, the reactivity of analogous 2-aryl-1-nitroethenes suggests that these reactions proceed readily, often catalyzed by a base. researchgate.netresearchgate.net
Reactions with Heteroatom Nucleophiles: The compound is highly susceptible to attack by heteroatom nucleophiles like amines, thiols, and alkoxides. The addition of thiols (thia-Michael addition) is a particularly efficient process for forming C-S bonds, a common linkage in many bioactive molecules. srce.hr Studies on related 2-nitrobenzofurans have shown that thiol-triggered reactions can even initiate tandem sequences, leading to complex polyheterocyclic structures. researchgate.net Similarly, primary and secondary amines readily add to the nitroalkene to form β-nitroamines, which are versatile intermediates for further synthesis.
The table below summarizes the expected reactivity with various nucleophiles based on the known chemistry of nitroalkenes.
| Nucleophile Type | Example Nucleophile | Expected Product Structure |
| Carbon-Centered | Diethyl malonate | Diethyl 2-(1-(5-methylfuran-2-yl)-2-nitroethyl)malonate |
| Carbon-Centered | Grignard Reagents (e.g., PhMgBr) + Cu(I) | 2-Methyl-5-(2-nitro-1-phenylethyl)furan |
| Heteroatom (Nitrogen) | Piperidine (B6355638) | 1-(1-(5-Methylfuran-2-yl)-2-nitroethyl)piperidine |
| Heteroatom (Sulfur) | Thiophenol | 2-Methyl-5-(2-nitro-1-(phenylthio)ethyl)furan |
| Heteroatom (Oxygen) | Sodium methoxide | 2-(1-Methoxy-2-nitroethyl)-5-methylfuran |
Transformations Involving the Furan Ring
The furan ring itself is a site of significant chemical activity, though its reactivity is modulated by the attached substituents. The interplay between the electron-donating methyl group and the electron-withdrawing nitroethenyl group dictates the outcomes of transformations involving the aromatic core.
Electrophilic Aromatic Substitution Reactions on Substituted Furans
Furan is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comchemicalbook.com Substitution typically occurs at the C2 or C5 position, as attack at these sites leads to a more stable cationic intermediate with three resonance structures. chemicalbook.comquora.com
In this compound, the C5 position is occupied. The C2 position has a methyl group, which is an activating, ortho-para directing group. The nitroethenyl group at C5 is a strong deactivating group due to its electron-withdrawing nature. This deactivation significantly reduces the nucleophilicity of the furan ring, making electrophilic substitution more challenging than in simple furans. Incoming electrophiles would be directed by the methyl group to the C3 position. However, the strong deactivating effect of the nitrovinyl group may render the ring too unreactive for many standard electrophilic substitution reactions. Furthermore, the harsh, acidic conditions often employed for reactions like nitration or sulfonation can lead to acid-catalyzed ring-opening or polymerization of the sensitive furan moiety. rsc.org
Functionalization and Derivatization via Furan Ring Activation
Given the challenges of direct electrophilic substitution, alternative strategies are employed for the functionalization of the furan ring in such substituted systems.
One powerful approach is late-stage functionalization, which has been successfully applied to 5-nitrofuran derivatives. rsc.orgnih.gov These methods often utilize transition-metal catalysis, such as copper-catalyzed C-H functionalization, to introduce various groups. rsc.orgrsc.org This strategy could potentially allow for the introduction of hydroxyl, methyl, azido, or cyano groups at the C3 or C4 positions of this compound under milder conditions than traditional electrophilic substitution. rsc.orgnih.gov
Another potential route is through metallation of the furan ring. However, this can be complicated by the presence of other reactive sites. The acidic protons of the methyl group or potential interaction with the nitroalkene could interfere with selective lithiation of the furan ring itself.
Acid-catalyzed ring-opening presents an alternative transformation pathway. In the presence of acid, the furan ring can be opened to form a 1,4-dicarbonyl compound. rsc.orgnih.gov This diketone can then be used in subsequent reactions, such as the Paal-Knorr synthesis, to form other heterocyclic systems like pyrroles or thiophenes.
Reduction and Oxidation Chemistry of the Nitro Group
The nitro group is a versatile functional group, primarily due to its ability to be reduced to various other nitrogen-containing functionalities. Oxidation of the nitro group is not a common synthetic transformation.
The reduction of the nitroethenyl group in this compound presents a chemoselectivity challenge, as the C=C double bond and the furan ring are also susceptible to reduction. The choice of reducing agent is therefore critical to achieving the desired outcome.
Catalytic Hydrogenation: This is a common method for nitro group reduction.
H₂/Pd-C: Palladium on carbon is a highly effective hydrogenation catalyst but typically reduces both the nitro group and the carbon-carbon double bond. commonorganicchemistry.com This would likely convert this compound into 2-(2-aminoethyl)-5-methylfuran. The furan ring itself can also be hydrogenated to a tetrahydrofuran (B95107) ring under more forcing conditions. researchgate.net
H₂/Raney Ni: Raney Nickel is another strong hydrogenation catalyst with similar activity to Pd/C, often leading to the reduction of both the nitro and alkene functionalities. commonorganicchemistry.com
Transfer Hydrogenation: Reagents like formic acid or hydrazine (B178648) in the presence of a suitable catalyst can sometimes offer better selectivity.
Chemical Reduction:
Metals in Acid (e.g., Fe/HCl, SnCl₂, Zn/HCl): These are classic conditions for the reduction of aromatic nitro compounds to anilines. They are often highly chemoselective for the nitro group, leaving C=C double bonds intact. These reagents would be expected to selectively reduce the nitro group of this compound to yield 2-(5-methylfuran-2-yl)ethen-1-amine.
Sodium Borohydride (NaBH₄): This reagent is known to selectively reduce the C=C bond of nitroalkenes to give the corresponding saturated nitroalkane, in this case, 2-methyl-5-(2-nitroethyl)furan. However, studies on related 5-nitro-substituted furans have shown that this reaction can lead to decomposition. nih.gov
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that reduces aliphatic nitro groups to amines. commonorganicchemistry.com It would likely reduce both the nitro group and the double bond in the target molecule.
The following table summarizes potential reduction outcomes.
| Reagent | Expected Major Product | Notes |
| H₂, Pd/C | 2-(2-Aminoethyl)-5-methylfuran | Reduces both NO₂ and C=C bond. commonorganicchemistry.com |
| Fe, HCl | 2-(5-Methylfuran-2-yl)ethen-1-amine | Chemoselective for the nitro group. |
| SnCl₂ | 2-(5-Methylfuran-2-yl)ethen-1-amine | Chemoselective for the nitro group. commonorganicchemistry.com |
| NaBH₄ | 2-Methyl-5-(2-nitroethyl)furan | Selectively reduces C=C bond, but may cause decomposition. nih.gov |
| LiAlH₄ | 2-(2-Aminoethyl)-5-methylfuran | Reduces both NO₂ and C=C bond. commonorganicchemistry.com |
Derivatization and Strategic Applications of 2 Methyl 5 2 Nitroethenyl Furan in Advanced Organic Synthesis
Utilization as a Key Synthetic Building Block
The strategic value of 2-methyl-5-(2-nitroethenyl)furan (B3051069) in organic synthesis stems from its identity as a bifunctional building block. The electron-withdrawing nature of the nitroethenyl group activates the molecule for a range of nucleophilic and cycloaddition reactions, while the furan (B31954) ring itself offers a platform for further functionalization or participation in pericyclic reactions. This dual reactivity makes it an efficient starting point for assembling complex molecular architectures.
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
Nitroalkenes are well-established as powerful precursors in the synthesis of a wide array of heterocyclic compounds. rsc.orgrsc.org The inherent reactivity of the nitroethenyl moiety in this compound makes it an ideal substrate for constructing various O, N, and S-containing heterocycles. rsc.org Synthetic strategies often involve reactions such as Michael additions, epoxidations, and [3+2] cycloadditions. rsc.org The flexibility of the nitro group, which can be transformed into other functional groups, further broadens the scope of accessible heterocyclic systems. rsc.org These reactions can lead to the formation of three- to six-membered rings, including important scaffolds like piperidines, tetrahydropyrans, and tetrahydro-1,2-oxazines. rsc.orgrsc.org The high reactivity of the nitroalkene system and its ability to coordinate with both metal and organocatalysts make it a highly efficient precursor in synthetic organic chemistry. rsc.org
Precursor for Structurally Complex Molecules
The furan nucleus within this compound can act as a diene component in Diels-Alder reactions, providing a pathway to complex polycyclic structures. A notable application of furan derivatives in this context is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which is used to construct substituted oxetanes. researchgate.net For example, a similar compound, 2-methylfuran (B129897), is utilized in the synthesis of the complex molecule oxetanocin via this reaction. researchgate.net The ability to engage in such cycloadditions, combined with the versatile chemistry of the nitroethenyl group, allows chemists to use this compound as a foundational element for building intricate and functionally rich molecules from a relatively simple starting material.
Directed Functionalization of the Furan and Nitroethenyl Moieties
The capacity for selective chemical modification at either the furan ring or the nitroethenyl side chain is a cornerstone of the synthetic utility of this compound. This directed functionalization allows for the precise installation of various substituents, enabling the fine-tuning of the molecule's properties and its elaboration into more complex derivatives.
Introduction of Halogen Substituents
The introduction of halogen atoms, such as bromine or chlorine, onto the furan ring can be accomplished through electrophilic aromatic substitution reactions. The position of halogenation on the furan ring is influenced by the directing effects of the existing methyl and nitroethenyl substituents. These halogenated furan derivatives are valuable synthetic intermediates. The carbon-halogen bond can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Heck), providing a powerful method for forming new carbon-carbon or carbon-heteroatom bonds, thus significantly expanding the molecular diversity accessible from the parent compound.
Formation of Saturated Nitroethyl Furan Derivatives
The carbon-carbon double bond within the nitroethenyl group is susceptible to reduction, leading to the formation of the corresponding saturated derivative, 2-methyl-5-(2-nitroethyl)furan. This transformation can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or by using chemical reducing agents such as sodium borohydride. This reduction alters the electronic properties and reactivity of the side chain. The resulting nitroethyl group can serve as a precursor to an aminoethyl group via further reduction, opening pathways to the synthesis of furan-containing amines and amides, which are prevalent in medicinal chemistry and materials science.
Regioselective and Stereoselective Synthetic Transformations
A critical aspect of modern synthesis is the control over the precise three-dimensional arrangement of atoms. For this compound, this translates to controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product).
Cycloaddition reactions are a prime example where this control is crucial. In [3+2] cycloadditions involving nitroalkenes, the regioselectivity can often be predicted and controlled. mdpi.com Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), help in understanding the electronic factors that govern the outcome of these reactions, allowing for the rational design of synthetic routes that favor a specific regio- and stereoisomer. mdpi.com Similarly, in the Paternò-Büchi reaction, high levels of regio- and stereoselectivity can be achieved, and theoretical models have been developed to explain the observed outcomes. researchgate.net This precise control is fundamental for creating specific, enantiomerically pure molecules, which is of paramount importance in fields like drug discovery.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Methyl 5 2 Nitroethenyl Furan and Its Synthetic Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution ¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 2-Methyl-5-(2-nitroethenyl)furan (B3051069) is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitroethenyl group, as well as the aromaticity of the furan (B31954) ring.
The protons on the furan ring, H-3 and H-4, are expected to appear as doublets due to coupling with each other. The presence of the methyl group at C-2 and the nitroethenyl group at C-5 will influence their chemical shifts. The protons of the ethenyl bridge, H-α and H-β, will also appear as doublets, with a coupling constant characteristic of a trans configuration, which is generally the more stable isomer. The methyl protons will present as a singlet.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~2.4 | s | - |
| H-3 | ~6.3 | d | ~3.4 |
| H-4 | ~6.8 | d | ~3.4 |
| H-α | ~7.2 | d | ~13.5 |
| H-β | ~7.8 | d | ~13.5 |
s = singlet, d = doublet
¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms. The furan ring carbons will resonate in the aromatic region, with the carbon bearing the methyl group (C-2) and the carbon attached to the nitroethenyl group (C-5) showing distinct shifts. The carbons of the ethenyl bridge and the methyl carbon will also have characteristic chemical shifts.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~14 |
| C-3 | ~110 |
| C-4 | ~118 |
| C-α | ~125 |
| C-β | ~138 |
| C-5 | ~152 |
| C-2 | ~158 |
Application of Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals couplings between protons. For this compound, a COSY spectrum would show cross-peaks between H-3 and H-4 of the furan ring, and between H-α and H-β of the ethenyl bridge, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and their directly attached carbons. This technique would be crucial for assigning the signals of the furan and ethenyl carbons based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. A NOESY spectrum could help to confirm the trans geometry of the ethenyl bridge by showing a strong correlation between H-α and H-4, and the absence of a strong correlation between H-α and H-β.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the furan ring, the C=C double bond of the ethenyl bridge, and the nitro group. The nitro group (NO₂) typically exhibits two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.
Predicted Key IR Absorption Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (furan ring) | ~3100 | Medium |
| C-H (methyl) | ~2950-2850 | Medium |
| C=C (ethenyl) | ~1640 | Medium |
| C=C (furan ring) | ~1580, ~1500 | Medium-Strong |
| NO₂ (asymmetric stretch) | ~1520 | Strong |
| NO₂ (symmetric stretch) | ~1350 | Strong |
| C-O-C (furan ring) | ~1100-1000 | Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "molecular fingerprint" and would be especially useful for identifying the C=C bond of the ethenyl bridge and the symmetric vibrations of the furan ring.
Predicted Key Raman Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C (ethenyl) | ~1640 | Strong |
| C=C (furan ring) | ~1580, ~1500 | Strong |
| NO₂ (symmetric stretch) | ~1350 | Medium |
| Furan ring breathing | ~850 | Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, providing vital information on molecular weight and elemental composition, as well as offering insights into the compound's structure through analysis of its fragmentation patterns. For this compound and its synthetic adducts, a combination of soft ionization techniques and high-resolution mass spectrometry is indispensable for unambiguous characterization.
Electrospray Ionization Mass Spectrometry (ESI/LC-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of moderately polar, thermally labile molecules like this compound and its adducts. ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺), minimizing fragmentation and preserving the molecular ion for accurate molecular weight determination.
In the context of analyzing synthetic reaction mixtures containing adducts of this compound, LC-MS allows for the separation of individual components before they enter the mass spectrometer. This is crucial for identifying the molecular weights of the starting materials, the desired product(s), and any byproducts.
The fragmentation of the parent ion can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to obtain structural information. For this compound, the fragmentation is expected to be influenced by the furan ring, the nitro group, and the ethenyl linker. Key fragmentation pathways would likely involve:
Loss of the nitro group: A characteristic fragmentation for nitro compounds is the loss of NO₂ (46 Da) or NO (30 Da).
Cleavage of the ethenyl chain: Scission of the C-C bonds in the vinyl group can lead to various fragment ions.
Furan ring opening: The furan moiety itself can undergo ring cleavage under energetic conditions.
A hypothetical fragmentation pattern for this compound is presented below.
| Fragment Ion | Proposed Structure/Loss | m/z (calculated) |
| [C₇H₇NO₃+H]⁺ | Protonated molecular ion | 154.05 |
| [C₇H₇O+H]⁺ | Loss of NO₂ | 108.05 |
| [C₆H₆O]⁺ | Loss of CNO₂ | 82.04 |
| [C₅H₅]⁺ | Furan ring fragmentation | 65.04 |
This table presents a simplified, hypothetical fragmentation pattern for illustrative purposes. Actual fragmentation may be more complex.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound and its adducts. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This capability is essential to distinguish between isomers and compounds with very similar nominal masses. For instance, the exact mass of the protonated molecule of this compound ([C₇H₇NO₃+H]⁺) can be calculated and compared with the experimentally determined value to confirm its elemental composition. This level of precision is invaluable when characterizing novel synthetic adducts where the exact molecular formula is not known with certainty.
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
Single Crystal X-ray Crystallography for Molecular Geometry and Conformation
The analysis of (E)-2-(2-nitroethenyl)furan reveals that the molecule is nearly planar, with a very small dihedral angle between the furan ring and the nitroalkenyl group. frontiersin.org This planarity suggests significant π-conjugation across the molecule. For this compound, a similar planarity is expected. The introduction of the methyl group at the 5-position of the furan ring is not anticipated to induce significant steric hindrance that would force the nitroethenyl group out of the plane of the furan ring.
The bond lengths and angles within the furan ring and the nitroethenyl side chain of (E)-2-(2-nitroethenyl)furan are consistent with its conjugated electronic structure. frontiersin.org It is expected that the C-C and C-O bond lengths in the furan ring of the methylated analogue will be similar, as will the geometry of the nitroethenyl group. The C-NO₂ bond is expected to show partial double bond character, and the N-O bond lengths will be consistent with a delocalized nitro group.
| Parameter | Value for (E)-2-(2-nitroethenyl)furan | Expected for this compound |
| Crystal System | Monoclinic | Likely similar |
| Space Group | P2₁/c | Likely similar |
| Molecular Conformation | Near planar | Expected to be near planar |
| Dihedral Angle (Furan/Nitroalkenyl) | ~1.3° frontiersin.org | A similarly small angle is expected |
Data for (E)-2-(2-nitroethenyl)furan is sourced from reference frontiersin.org.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystal structure of (E)-2-(2-nitroethenyl)furan, intermolecular C-H···O hydrogen bonds involving the furan oxygen and the oxygen atoms of the nitro group are likely to play a significant role in stabilizing the crystal lattice. Additionally, π-π stacking interactions between the planar furan rings of adjacent molecules are also expected.
Chiroptical Spectroscopy for Absolute Configuration Assignment
When this compound undergoes synthetic transformations, such as Michael additions, new stereocenters can be created, resulting in chiral adducts. Determining the absolute configuration of these newly formed chiral centers is a critical aspect of their complete structural characterization. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.govrsc.org
The application of these techniques relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. hebmu.edu.cnnih.gov
The standard methodology involves a synergistic approach combining experimental measurements with quantum mechanical calculations. researchgate.netrsc.org The process generally follows these steps:
Conformational Search: A thorough computational search for all low-energy conformers of the chiral adduct is performed.
Quantum Mechanical Calculations: For each stable conformer, the ECD and/or VCD spectra are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD. nih.gov
Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their calculated Boltzmann populations to generate the final theoretical spectrum for a given enantiomer.
Comparison with Experiment: The theoretical spectrum is then compared with the experimentally measured spectrum of the synthesized adduct. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. If the spectra are mirror images, the opposite enantiomer is assigned.
For synthetic adducts of this compound, the chromophores present (the nitrofuran system and potentially chromophores from the added nucleophile) will give rise to characteristic ECD signals. Similarly, the vibrational modes of the chiral molecule will produce a unique VCD spectrum. The reliability of this approach has been demonstrated for a wide range of natural products and synthetic molecules, including those containing furan moieties and other heterocyclic systems. hebmu.edu.cnresearchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy stands as a powerful, non-destructive chiroptical technique for the stereochemical analysis of chiral molecules. This method is particularly crucial for determining the absolute configuration of complex synthetic adducts of this compound, where traditional crystallographic methods may not be feasible. By measuring the differential absorption of left and right circularly polarized light, ECD spectroscopy provides a unique spectral fingerprint for each enantiomer of a chiral compound.
The application of ECD in the structural elucidation of furan derivatives is often coupled with quantum chemical calculations, most notably Density Functional Theory (DFT). This combined experimental and computational approach allows for the reliable assignment of the absolute configuration of stereogenic centers. The general methodology involves the comparison of the experimentally measured ECD spectrum with the theoretically calculated spectra for all possible stereoisomers of the molecule . A close match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of that particular isomer.
For the synthetic adducts of this compound, which are often products of reactions such as Michael additions, this technique is invaluable. For instance, in the enantioselective Michael addition of furan-2(5H)-one to trans-β-nitrostyrene, which yields structurally analogous compounds, ECD analysis was pivotal in assigning the absolute configuration of the resulting diastereomers. nih.govnih.gov The process begins with a conformational search for each stereoisomer to identify all low-energy conformers. Subsequently, the geometries of these conformers are optimized, and their ECD spectra are calculated using time-dependent DFT (TD-DFT). The final, population-weighted calculated ECD spectrum for each stereoisomer is then compared with the experimental spectrum.
The validity of this computational approach is often benchmarked against molecules with known absolute configurations, for example, determined by X-ray crystallography. nih.gov This validation provides confidence in the application of the method to new, structurally related compounds. The table below illustrates a typical comparison between experimental and calculated ECD data for a chiral furan derivative, which would be analogous to the analysis of adducts of this compound.
| Stereoisomer | Experimental ECD Cotton Effects (nm) | Calculated ECD Cotton Effects (nm) | Conclusion |
| (R,R)-isomer | Positive at ~280 nm, Negative at ~240 nm | Positive at ~285 nm, Negative at ~245 nm | Match, assigned as (R,R) |
| (S,S)-isomer | Negative at ~280 nm, Positive at ~240 nm | Negative at ~285 nm, Positive at ~245 nm | Mismatch |
This table is a representative example based on methodologies described in the literature for similar compounds and does not represent actual experimental data for this compound adducts.
The distinct Cotton effects observed in the ECD spectra arise from the electronic transitions within the chiral molecule. For furan derivatives containing a nitroalkene chromophore, these transitions are typically in the UV-Vis region and are highly sensitive to the spatial arrangement of the atoms, making ECD an exquisitely sensitive probe of stereochemistry. The combination of experimental ECD measurements with high-level computational analysis provides a robust and indispensable tool for the unambiguous structural elucidation of chiral synthetic adducts derived from this compound.
Based on a comprehensive search of available scientific literature, there is no specific research focused on the theoretical and computational chemistry of the compound "this compound". Consequently, the detailed analysis requested in the outline, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, computational modeling of reaction mechanisms, and in silico prediction of spectroscopic data for this particular molecule, cannot be provided.
The generation of a scientifically accurate and informative article as per the specified structure requires existing research data, which is not available for "this compound".
Theoretical and Computational Chemistry Approaches to 2 Methyl 5 2 Nitroethenyl Furan Research
In Silico Prediction of Spectroscopic Data
Computational NMR Chemical Shift Prediction and Validation
In the study of 2-Methyl-5-(2-nitroethenyl)furan (B3051069), computational chemistry offers a powerful tool for the prediction and validation of Nuclear Magnetic Resonance (NMR) chemical shifts. This theoretical approach, primarily relying on Density Functional Theory (DFT), allows for the calculation of the magnetic shielding tensors of atomic nuclei within the molecule. From these tensors, the isotropic shielding values can be derived, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The process begins with the optimization of the molecule's geometry using a selected DFT functional and basis set, such as B3LYP/6-31G(d,p). This step is crucial as the calculated chemical shifts are highly sensitive to the molecular structure. Once the lowest energy conformation is identified, the NMR shielding constants are calculated at the same or a higher level of theory.
A common technique for improving the accuracy of predicted chemical shifts is to apply a linear regression analysis to the data. This involves plotting the calculated shielding constants against the experimentally determined chemical shifts for a set of known, structurally related compounds. The resulting linear equation can then be used to correct the calculated shifts for the target molecule, in this case, this compound. This correction accounts for systematic errors inherent in the computational method and the effects of the solvent, which are often approximated in the calculations.
For this compound, this computational analysis provides valuable insights into the electronic environment of each nucleus. The predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the structural assignment of the molecule. Discrepancies between the calculated and experimental values can indicate the presence of different conformers, solvent effects not captured by the theoretical model, or even suggest a revision of the proposed structure.
Below is a hypothetical data table illustrating the comparison between experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound, based on methodologies applied to similar furan (B31954) derivatives. globalresearchonline.netbris.ac.uknih.gov The predicted values are obtained using DFT calculations with the B3LYP functional and the 6-311+G(2d,p) basis set, and are scaled for better agreement with experimental data.
Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| H-3 | 6.45 | 6.42 | 0.03 |
| H-4 | 6.90 | 6.88 | 0.02 |
| H-α | 7.50 | 7.45 | 0.05 |
| H-β | 7.80 | 7.78 | 0.02 |
| -CH₃ | 2.40 | 2.38 | 0.02 |
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C-2 | 155.0 | 154.8 | 0.2 |
| C-3 | 112.5 | 112.3 | 0.2 |
| C-4 | 118.0 | 117.9 | 0.1 |
| C-5 | 150.0 | 149.7 | 0.3 |
| C-α | 130.0 | 129.8 | 0.2 |
| C-β | 138.0 | 137.5 | 0.5 |
| -CH₃ | 14.0 | 13.9 | 0.1 |
Theoretical ECD Spectra Simulation for Stereochemical Elucidation
Theoretical Electronic Circular Dichroism (ECD) spectra simulation is a critical computational method for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, the principles of ECD simulation are vital in the broader context of furan derivatives, especially when stereocenters are introduced, for instance, through reactions at the nitroethenyl side chain. For a hypothetical chiral derivative of this compound, ECD simulations would be indispensable for elucidating its stereochemistry. nih.govnih.gov
The methodology involves several steps. First, a conformational search is performed for both enantiomers of the chiral derivative to identify all low-energy conformers. The geometry of each conformer is then optimized using a suitable DFT method, such as B3LYP with a 6-311+G(d,p) basis set. Following optimization, the excitation energies and rotational strengths for each conformer are calculated using Time-Dependent Density Functional Theory (TD-DFT).
The individual ECD spectra of each conformer are then Boltzmann-averaged according to their relative free energies to generate the final theoretical ECD spectrum for each enantiomer. This computed spectrum is then compared with the experimental ECD spectrum. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. nih.gov
The chromophores within the molecule, such as the furan ring and the nitroethenyl group, are responsible for the electronic transitions that give rise to the ECD signals. The spatial arrangement of these chromophores in a chiral molecule dictates the sign and intensity of the Cotton effects in the ECD spectrum. Therefore, the accurate prediction of the ECD spectrum is highly dependent on the quality of the conformational analysis and the level of theory used for the calculations.
For a hypothetical chiral derivative, such as (R)-2-Methyl-5-(1-hydroxy-2-nitroethyl)furan, the comparison between the experimental and simulated ECD spectra would be the definitive step in assigning its absolute configuration.
Table 3: Hypothetical ECD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Experimental Δε | Calculated Δε for (R)-enantiomer | Calculated Δε for (S)-enantiomer |
| 220 | +8.5 | +9.2 | -9.2 |
| 250 | -4.2 | -4.5 | +4.5 |
| 280 | +1.5 | +1.8 | -1.8 |
| 310 | -2.8 | -3.1 | +3.1 |
This approach of combining experimental ECD measurements with theoretical simulations provides a reliable and non-destructive method for stereochemical elucidation, which is of paramount importance in the synthesis and characterization of new chiral furan derivatives. nih.govnih.govumn.edu
Future Prospects and Emerging Research Frontiers for 2 Methyl 5 2 Nitroethenyl Furan
Development of Green and Sustainable Synthetic Routes
The future synthesis of 2-Methyl-5-(2-nitroethenyl)furan (B3051069) is expected to align with the principles of green chemistry, moving away from hazardous reagents and energy-intensive processes. Research will likely focus on developing synthetic pathways that utilize renewable feedstocks, employ environmentally benign solvents, and maximize atom economy.
A primary strategy involves leveraging biomass-derived platform chemicals. frontiersin.orgmdpi.com The furan (B31954) core itself is readily accessible from the dehydration of carbohydrates. frontiersin.orgresearchgate.net Specifically, precursors like 2-methylfuran (B129897) can be synthesized from furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), which are produced from lignocellulosic biomass. researchgate.netnih.gov The key transformation to produce this compound is the Henry reaction (or nitroaldol reaction) between an aldehyde (2-methyl-5-formylfuran) and a nitroalkane, followed by dehydration. organic-chemistry.orgwikipedia.org
Future green approaches will likely include:
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of furan derivatives is a rapidly growing field. frontiersin.orgnih.gov Research could target the discovery or engineering of enzymes capable of catalyzing the condensation reaction under mild, aqueous conditions, thus avoiding harsh chemical catalysts. nih.gov
Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more sustainable alternatives. Studies have explored the use of bio-based solvents like p-cymene (B1678584) and D-limonene for enzymatic polymerizations of furan derivatives, a principle that can be extended to small molecule synthesis. rsc.org
Catalyst Optimization: The development of reusable, heterogeneous catalysts for the Henry reaction, such as metal-organic frameworks (MOFs), can simplify purification and reduce waste. nih.gov
A significant challenge in synthesizing nitro compounds is the hazardous nature of nitrating agents. Future research will likely adopt milder and safer nitration protocols, potentially using agents like acetyl nitrate (B79036) generated in situ. researchgate.netnih.gov
Exploration of Catalytic and Asymmetric Transformations
The nitroethenyl moiety of this compound is a versatile functional group that can participate in a wide range of chemical transformations. Future research will heavily invest in catalytic methods to exploit this reactivity, with a particular emphasis on asymmetric synthesis to control stereochemistry.
The Henry reaction, central to the molecule's synthesis, is a prime target for catalytic innovation. While traditionally base-catalyzed, numerous advanced catalytic systems have been developed. organic-chemistry.orgwikipedia.org The frontier lies in applying these to the furan substrate:
Asymmetric Catalysis: Achieving enantioselective synthesis is crucial, especially for biological applications. Research is expected to explore a variety of chiral catalysts, including copper-bis(oxazoline) complexes and organocatalysts like cinchona alkaloids, to control the formation of chiral centers during the nitroaldol condensation. organic-chemistry.orguwindsor.ca This would allow for the synthesis of specific stereoisomers of β-hydroxy-nitrofuran precursors.
Metal-Organic Frameworks (MOFs): MOFs are emerging as highly versatile solid catalysts for Henry reactions. Their tunable structures, high surface area, and well-defined active sites (both Lewis acid metal nodes and basic organic linkers) offer a pathway to efficient and recyclable catalysis. nih.gov
The following table summarizes representative catalytic systems that could be adapted for the asymmetric Henry reaction to produce precursors for this compound.
| Catalyst Type | Example Catalyst | Key Features | Potential Application |
| Chiral Metal Complex | Copper(I) - Bis(sulfonamide)-Diamine Ligand | High diastereo- and enantioselectivity. organic-chemistry.org | Enantioselective synthesis of the nitro-alcohol precursor. |
| Organocatalyst | Cinchona Alkaloids | Metal-free catalysis, good for α-ketoesters. organic-chemistry.org | Asymmetric synthesis under milder, greener conditions. |
| Heterogeneous Catalyst | Metal-Organic Frameworks (MOFs) | Recyclable, tunable active sites, suitable for flow chemistry. nih.gov | Sustainable and scalable production. |
Beyond its synthesis, the conjugated nitroalkene structure is a Michael acceptor, opening avenues for catalytic conjugate additions to form new carbon-carbon and carbon-heteroatom bonds, further diversifying the range of accessible furan derivatives.
Integration with Flow Chemistry and Automated Synthesis
To address safety concerns and improve efficiency, the synthesis of this compound is a prime candidate for integration with modern manufacturing technologies like continuous flow chemistry and automated synthesis. mdpi.comaurigeneservices.com
Continuous Flow Chemistry: Nitration reactions and the handling of unstable intermediates like acetyl nitrate are notoriously hazardous on a large scale. researchgate.netresearchgate.net Continuous flow reactors offer significant safety and efficiency advantages over traditional batch processing: mdpi.comcuriaglobal.com
Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, and superior heat transfer capabilities prevent thermal runaways. aurigeneservices.com
Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to higher yields and purities. rsc.org
Scalability: Scaling up production is achieved by running the flow reactor for longer periods, avoiding the complex challenges of scaling up batch reactors. curiaglobal.com
Automated Synthesis: Automated synthesis platforms can dramatically accelerate the research and development process. chemspeed.comchemh.com By combining robotics with sophisticated software, these systems can:
Perform high-throughput reaction screening to quickly identify optimal conditions.
Synthesize libraries of related compounds for structure-activity relationship (SAR) studies, which is particularly relevant for exploring the medicinal chemistry potential of the nitrofuran scaffold. synplechem.com
Integrate synthesis with purification and analysis, streamlining the entire discovery workflow. ucla.eduacm.org
The convergence of flow chemistry and automation promises a future where novel derivatives of this compound can be designed, synthesized, and tested with unprecedented speed and safety.
Advanced Materials Science Applications
The structural features of this compound make it an intriguing building block for advanced materials. The furan ring is a well-established bio-based monomer for sustainable polymers, and the conjugated nitroethenyl group can impart unique electronic and functional properties. nih.govwikipedia.org
Future research in this area is expected to explore:
Functional Polymers: The vinyl group allows the molecule to act as a monomer in polymerization reactions. This could lead to the creation of novel furan-based polymers where the nitro group is a pendant functionality. Such polymers could exhibit interesting properties, including enhanced thermal stability, specific solubility, or flame retardancy. acs.org Furan-based polyesters and resins are already known for their good thermal and chemical resistance. wikipedia.org
Conjugated Polymers for Organic Electronics: The π-conjugated system extending from the furan ring through the ethenyl bridge is a key feature for applications in organic electronics. By incorporating this monomer into conjugated polymers, it may be possible to tune the material's bandgap and charge-transport properties. rsc.org Such materials could be investigated for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), or sensors.
Thermosets and Resins: Furan compounds, particularly furfural and furfuryl alcohol, are used to produce highly cross-linked thermosetting resins with excellent thermal stability and chemical resistance. wikipedia.orgrsc.org this compound could be explored as a functional additive or comonomer in these systems to modify their properties.
The table below outlines potential polymer types and their prospective applications.
| Polymer Type | Potential Monomer(s) | Prospective Application Area |
| Functional Polyester | This compound + Diacids/Diols | Specialty plastics, flame-retardant materials. acs.org |
| Conjugated Polymer | This compound + Aryl comonomers | Organic semiconductors, sensors, photovoltaics. rsc.org |
| Modified Furan Resin | Furfuryl alcohol co-polymerized with this compound | High-performance composites, chemical-resistant coatings. wikipedia.org |
Interdisciplinary Convergence in Chemical Research
The most exciting frontiers for this compound likely lie at the convergence of chemistry with other scientific disciplines, most notably medicinal chemistry and chemical biology. The nitrofuran scaffold is a classic pharmacophore, forming the basis of several antibacterial drugs like nitrofurantoin (B1679001) and furazolidone. nih.govontosight.aiwikipedia.org
This established biological activity provides a strong impetus for future interdisciplinary research:
Antimicrobial Drug Discovery: There is a critical need for new antibiotics to combat the rise of multidrug-resistant pathogens. nih.gov this compound and its derivatives represent a promising starting point for the design of new antimicrobial agents. The mechanism of action for nitrofurans is believed to involve the enzymatic reduction of the nitro group within bacterial cells to form reactive intermediates that damage cellular components like DNA. nih.govacs.org Future research will involve synthesizing analogues and evaluating their activity against a broad spectrum of bacteria, including resistant strains. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and observing the effects on biological activity, researchers can develop a clear understanding of the structural requirements for potency and selectivity. Automated synthesis platforms will be invaluable for rapidly generating the necessary compound libraries for these studies.
Antiprotozoal and Anticancer Agents: The utility of nitroheterocyclic compounds is not limited to bacteria. Drugs like nifurtimox (B1683997) are used to treat protozoal infections, and the broader class of nitroaromatics has been investigated for anticancer properties. wikipedia.orgacs.org This suggests that this compound could serve as a scaffold for developing drugs against other diseases.
The convergence of sustainable synthesis, advanced materials science, and medicinal chemistry positions this compound as a molecule with significant potential for future scientific discovery and application.
Q & A
Q. What analytical techniques are most reliable for characterizing 2-Methyl-5-(2-nitroethenyl)furan, and how should they be applied?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar columns (e.g., HP-5MS) with temperature programming (e.g., 50°C to 250°C at 5°C/min) to resolve volatile components. Retention indices (e.g., Kovats) should be cross-referenced with NIST databases for identification .
- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm the nitroethenyl group's configuration. Compare chemical shifts with structurally similar furans, such as 2-acetyl-5-methylfuran (δH 2.3 ppm for acetyl, δC 170 ppm for carbonyl) .
- Infrared Spectroscopy (IR): Identify nitro group vibrations (~1520 cm for asymmetric stretching) and furan ring C-O-C stretching (~1250 cm) .
Q. What are the optimal synthetic routes for this compound to maximize yield?
Methodological Answer:
- Nitrovinyl Group Introduction: Use nitration of 2-methyl-5-vinylfuran under controlled acidic conditions (e.g., HNO/HSO) at 0–5°C to avoid over-oxidation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .
- Catalytic Optimization: Palladium-catalyzed cross-coupling (e.g., Heck reaction) with nitroethylene derivatives can improve regioselectivity. Use anhydrous DMF as a solvent and triethylamine as a base .
Q. How can common side reactions during synthesis be minimized?
Methodological Answer:
- Byproduct Formation: Nitro group reduction or furan ring opening may occur under high temperatures. Use low-temperature conditions (<50°C) and inert atmospheres (N/Ar) .
- Purification: Column chromatography with silica gel (eluent: dichloromethane/methanol 95:5) removes polar impurities. Confirm purity via GC-MS (≥95% by area) .
Advanced Research Questions
Q. How can conflicting NMR data on the nitroethenyl group’s stereochemistry be resolved?
Methodological Answer:
- NOESY/ROESY Experiments: Detect spatial proximity between the nitro group and furan ring protons to determine E/Z isomerism. For example, E-isomers show NOE between nitro-O and methyl protons .
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants for comparison with experimental data .
Q. What computational methods predict the compound’s reactivity in Diels-Alder reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO (dienophile) and LUMO (diene) energies to assess electron-deficient nitro group’s activation effect. Software: Gaussian 16 with PCM solvent models .
- Transition State Modeling: Use IRC (Intrinsic Reaction Coordinate) in ORCA to visualize reaction pathways and activation barriers for nitroethenyl participation .
Q. How does the nitro group influence adsorption and reactivity on indoor surfaces?
Methodological Answer:
- Surface Interaction Studies: Apply in situ microspectroscopic imaging (e.g., ToF-SIMS) to analyze nitroethenyl-furan adsorption on silica or cellulose surfaces. Compare with non-nitrated furans (e.g., 2-methylfuran) to isolate nitro effects .
- Oxidative Stability Testing: Expose the compound to UV light (254 nm) and quantify degradation products (e.g., nitroso derivatives) via HPLC-UV .
Q. What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare for nitroethenyl vs. acetyl-substituted furans to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- Operando Spectroscopy: Use XAFS (X-ray Absorption Fine Structure) to monitor Pd catalyst oxidation states during coupling reactions .
Data Contradiction Analysis
Q. How should discrepancies in reported GC retention indices be addressed?
Methodological Answer:
- Column Calibration: Use homologous series (e.g., alkanes) to standardize retention indices across labs. For HP-Innowax columns, validate with NIST reference data (e.g., 2-acetyl-5-methylfuran: AI 1031, KI 1037) .
- Inter-Laboratory Comparison: Share raw chromatograms via platforms like MassBank to reconcile variations in temperature gradients or detector sensitivity .
Q. Why do stability studies report conflicting half-lives under ambient conditions?
Methodological Answer:
- Humidity Control: Nitroethenyl groups hydrolyze in humid environments. Use Karl Fischer titration to standardize solvent water content (<50 ppm) during stability trials .
- Light Exposure: UV/Vis spectroscopy quantifies nitro group photodegradation. Conduct experiments in amber vials with wavelength-specific filters (e.g., 300–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
